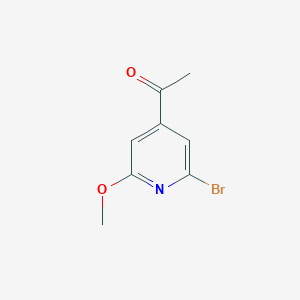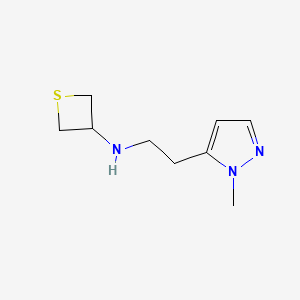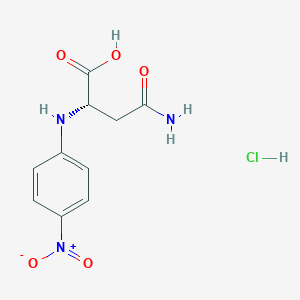
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, along with a trifluoroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-3-nitropyridine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Toluene or ethyl acetate
Temperature: Room temperature to reflux
Catalyst: Iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(4-amino-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide.
Oxidation: Formation of oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine amide structure but differ in the substituents on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include a bromine atom and an imidazo ring.
Pyridinecarboxylic Acids: These compounds are monocarboxylic derivatives of pyridine and include isomers like picolinic acid, nicotinic acid, and isonicotinic acid.
Uniqueness
N-(4-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both chloro and nitro groups on the pyridine ring, along with a trifluoroacetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
60792-74-7 |
|---|---|
Molekularformel |
C7H3ClF3N3O3 |
Molekulargewicht |
269.56 g/mol |
IUPAC-Name |
N-(4-chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3ClF3N3O3/c8-3-1-2-12-5(4(3)14(16)17)13-6(15)7(9,10)11/h1-2H,(H,12,13,15) |
InChI-Schlüssel |
LXFBDVDAJQAFNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)




![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)




